1-Chloro-4-fluoro-2-isocyanatobenzene
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Overview
Description
1-Chloro-4-fluoro-2-isocyanatobenzene is an aromatic organic compound with the molecular formula C7H3ClFNCO. It is characterized by the presence of a chlorine atom, a fluorine atom, and an isocyanate group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields .
Preparation Methods
1-Chloro-4-fluoro-2-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-fluoro-2-nitrobenzene with phosgene, followed by the reduction of the resulting intermediate . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-4-fluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines to form ureas.
Addition Reactions: It can undergo addition reactions with alcohols to form carbamates.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, under conditions such as room temperature or slightly elevated temperatures. Major products formed from these reactions include ureas, carbamates, and amines .
Scientific Research Applications
1-Chloro-4-fluoro-2-isocyanatobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is utilized in various chemical synthesis processes to form ureas and carbamates . The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
1-Chloro-4-fluoro-2-isocyanatobenzene can be compared with other similar compounds such as:
1-Chloro-2-fluoro-4-isocyanatobenzene: Similar in structure but with different positions of the chlorine and fluorine atoms.
4-Fluorophenyl isocyanate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-4-fluorobenzene: Lacks the isocyanate group, limiting its reactivity to nucleophilic addition reactions.
Properties
Molecular Formula |
C7H3ClFNO |
---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
1-chloro-4-fluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H3ClFNO/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H |
InChI Key |
GJNYVFQUUFVOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=O)Cl |
Origin of Product |
United States |
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